3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243520-73-0
VCID: VC6780325
InChI: InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H
SMILES: C1CC2(C1)C(C(=O)S2)N.Cl
Molecular Formula: C6H10ClNOS
Molecular Weight: 179.66

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride

CAS No.: 2243520-73-0

Cat. No.: VC6780325

Molecular Formula: C6H10ClNOS

Molecular Weight: 179.66

* For research use only. Not for human or veterinary use.

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride - 2243520-73-0

Specification

CAS No. 2243520-73-0
Molecular Formula C6H10ClNOS
Molecular Weight 179.66
IUPAC Name 3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride
Standard InChI InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H
Standard InChI Key GDQVTTRGFCLNLN-UHFFFAOYSA-N
SMILES C1CC2(C1)C(C(=O)S2)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spiro[3.3]heptane core, where two cycloalkane rings share a single atom (spiro carbon). The thiaspiro moiety integrates a sulfur atom into one ring, while the 2-one group denotes a ketone functionality. The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing compounds .

Key structural descriptors include:

  • IUPAC Name: 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride

  • SMILES: Cl.NC1C(=O)SC12CCC2\text{Cl.NC1C(=O)SC12CCC2}

  • InChI Key: GDQVTTRGFCLNLN-UHFFFAOYSA-N\text{GDQVTTRGFCLNLN-UHFFFAOYSA-N}

Table 1: Molecular and Physicochemical Data

PropertyValueSource
Molecular FormulaC6H10ClNOS\text{C}_6\text{H}_{10}\text{ClNOS}
Molecular Weight179.66 g/mol
CAS Number2243520-73-0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride likely involves multi-step organic reactions:

  • Spirocyclization: Formation of the spiro[3.3]heptane core via intramolecular cyclization, possibly using thiourea or sulfur-containing precursors .

  • Introduction of Amine Group: Nucleophilic substitution or reductive amination to install the primary amine at the 3-position.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Challenges

ChallengeResolution Strategy
Ring Strain in Spiro CoreUse of Lewis acid catalysts to stabilize transition states
Amine OxidationInert atmosphere handling and low-temperature conditions

Industrial Availability

As of 2025, the compound is listed by specialized chemical suppliers (e.g., VulcanChem, ChemSpace) for research purposes, with prices and bulk availability upon request . Scalability remains limited due to the complexity of spirocyclic syntheses .

Applications in Research

Pharmaceutical Development

Spirocyclic compounds are prized in drug discovery for their conformational rigidity, which enhances target selectivity. Although direct studies on this compound are sparse, structural analogs demonstrate:

  • Cytotoxic Activity: Spirocyclic amines with similar frameworks show inhibitory effects on cancer cell lines (e.g., K562 leukemia, HeLa) .

  • Receptor Binding: Piperazine-containing spirocycles exhibit affinity for serotonin receptors (5-HT1A_{1A}, 5-HT7_7), suggesting potential neurological applications .

Materials Science

A patent by DE102006046468A1 highlights spiro[3.3]heptane derivatives as components in nematic liquid crystal mixtures, where their rigid structures improve thermal stability and electro-optical properties .

Future Research Directions

  • Biological Screening: Comprehensive in vitro and in vivo studies to evaluate anticancer, antimicrobial, and neuropharmacological potential.

  • Solubility Optimization: Development of salt forms or prodrugs to address limited aqueous solubility.

  • Process Chemistry: Streamlining synthetic routes for cost-effective large-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator